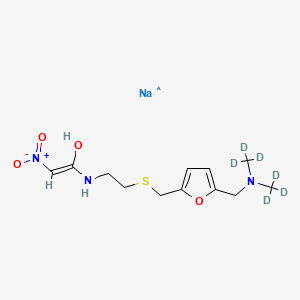

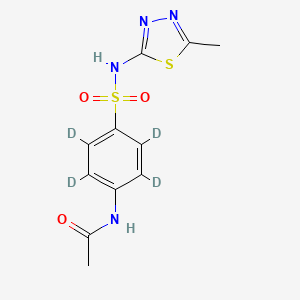

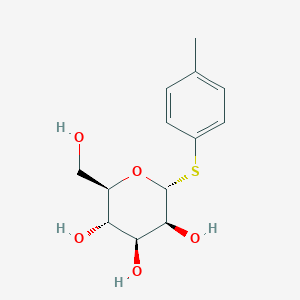

![molecular formula C8H12O3 B12431829 Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)

Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclo[3.1.0]hexane framework is known for its rigidity and strain, which can impart unique reactivity and properties to the molecules that contain it.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or cobalt (Co) can be employed . The reaction typically involves the formation of a diazo compound, which then undergoes cyclopropanation to yield the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are also optimized to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-3-Hydroxybicyclo[3.1.0]hexan-6-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder einer Carbonsäure oxidiert werden.

Reduktion: Die Estergruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Hydroxylgruppe kann durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) sind übliche Reduktionsmittel.

Substitution: Nukleophile wie Halogenide oder Amine können in Gegenwart einer geeigneten Base oder eines Säure-Katalysators verwendet werden.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten bicyclischen Verbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Methyl-3-Hydroxybicyclo[3.1.0]hexan-6-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht hinsichtlich seiner potenziellen biologischen Aktivität und Interaktionen mit Biomolekülen.

Medizin: Erforscht hinsichtlich seines Potenzials als Pharmakophor bei der Arzneimittelentwicklung.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Methyl-3-Hydroxybicyclo[3.1.0]hexan-6-carboxylat hängt von seiner jeweiligen Anwendung ab. In der pharmazeutischen Chemie kann es mit biologischen Zielmolekülen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die bicyclische Struktur kann ein starres Gerüst bieten, das die Bindungsaffinität und Spezifität erhöht. Die beteiligten molekularen Pfade können variieren, beinhalten aber oft die Hemmung oder Aktivierung bestimmter Proteine oder Signalwege.

Wirkmechanismus

The mechanism of action of Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure can provide a rigid framework that enhances binding affinity and specificity. The molecular pathways involved can vary but often include inhibition or activation of specific proteins or signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Methyl-3-Hydroxybicyclo[3.1.0]hexan-6-carboxylat kann mit anderen bicyclischen Verbindungen wie:

Bicyclo[2.2.1]heptan-Derivate: Bekannt für ihre Verwendung in Pharmazeutika und Agrochemikalien.

Bicyclo[3.2.1]octan-Derivate: Verwendet bei der Synthese von Naturstoffen und komplexen organischen Molekülen.

Die Einzigartigkeit von Methyl-3-Hydroxybicyclo[3.1.0]hexan-6-carboxylat liegt in seinem spezifischen bicyclischen Gerüst, das im Vergleich zu anderen bicyclischen Systemen eine unterschiedliche Reaktivität und Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C8H12O3 |

|---|---|

Molekulargewicht |

156.18 g/mol |

IUPAC-Name |

methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)7-5-2-4(9)3-6(5)7/h4-7,9H,2-3H2,1H3 |

InChI-Schlüssel |

CHGXJPKHGKIXPO-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1C2C1CC(C2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

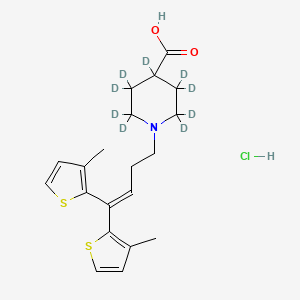

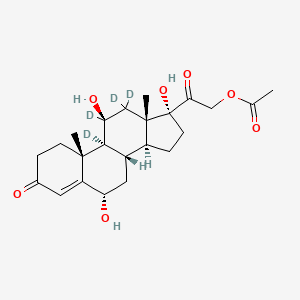

![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)

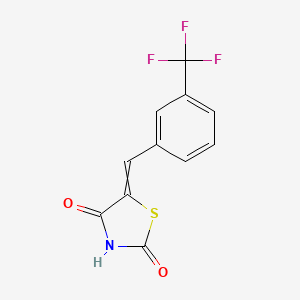

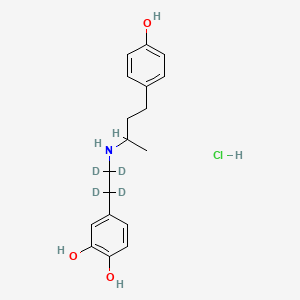

![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)

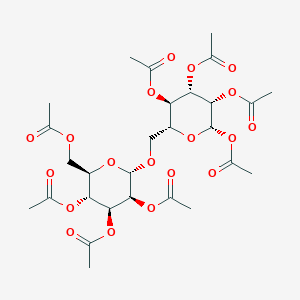

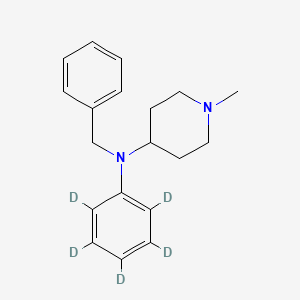

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B12431808.png)